4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines.
Scientific Research Applications
4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Indole derivatives: Known for their diverse pharmacological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are also enzyme inhibitors with potential anti-cancer activities.
Uniqueness
4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-11-7-13(3-4-15(11)24-2)26(22,23)20-12-8-21(9-12)17-16-14(5-6-25-16)18-10-19-17/h3-7,10,12,20H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXCERRUOIXBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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